2-Chloro-3-cyclobutoxypyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research
Pyrazine scaffolds are a vital class of N-heterocycles in organic chemistry, valued for their presence in natural products and their wide-ranging commercial applications. tandfonline.comresearchgate.net Their unique electronic properties and ability to participate in various chemical reactions make them attractive building blocks for novel materials and bioactive molecules. tandfonline.comrsc.org The pyrazine core's electron-withdrawing nature, a consequence of its two nitrogen atoms, significantly influences the properties of the molecules in which it is incorporated. researchgate.net This has led to their extensive use in the development of pharmaceuticals, agrochemicals, and functional materials for optoelectronics. rsc.orgnih.govontosight.ai
The history of pyrazine synthesis dates back to the 19th century, with some of the earliest methods still in use today. wikipedia.org The Staedel–Rugheimer pyrazine synthesis, first described in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia, followed by condensation and oxidation. wikipedia.org Another classic method is the Gutknecht pyrazine synthesis from 1879, which also relies on the self-condensation of an alpha-ketoamine. wikipedia.org
Over the decades, a multitude of synthetic strategies have been developed to create and modify the pyrazine ring. These approaches include condensation reactions, ring closures, metal-catalyzed cross-couplings, and green chemistry methods. researchgate.netunimas.my The functionalization of the pyrazine core, particularly at the 2, 3, 5, and 6 positions, has been a primary focus, allowing for the introduction of a wide variety of substituents and the fine-tuning of molecular properties. unimas.myrsc.org
Halogenated pyrazines represent a particularly important subclass of pyrazine derivatives. The presence of halogen atoms provides a reactive handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions. rsc.org This has opened up avenues for the synthesis of complex, highly functionalized pyrazine structures that would be difficult to access through other means. rsc.orgcmu.edu
Recent research has focused on the development of novel halogenated phenazines with potent antibacterial activities. mdpi.com Furthermore, the unique properties of halogenated pyrazines make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The study of halogenated pyrazines also extends to understanding their potential environmental impact and toxicity, driving the need for detailed investigations into their chemical behavior. ontosight.ai A recent development in this area includes the synthesis of a chiral host containing pyrazine units that can selectively bind halogen bond donors, highlighting the potential for these compounds in supramolecular chemistry and sensor applications. acs.org
Rationale for Investigating 2-Chloro-3-cyclobutoxypyrazine as a Model Compound
The compound this compound serves as an excellent model for exploring the frontiers of halogenated pyrazine chemistry. Its structure combines the reactive chloro-substituent with a more complex cyclobutoxy group, presenting both synthetic and analytical challenges.
The synthesis of this compound is not a trivial undertaking. The introduction of the cyclobutoxy group onto the pyrazine ring requires specific and controlled reaction conditions. Generally, the synthesis of such alkoxy-substituted pyrazines can be challenging.
While the direct synthesis of this compound is not extensively detailed in readily available literature, general methods for creating similar structures provide insight. For instance, the synthesis of 2-chloropyrazine (B57796) can be achieved by the vapor-phase reaction of chlorine with pyrazine at elevated temperatures. google.com The subsequent introduction of an alkoxy group, such as a cyclobutoxy group, would likely involve nucleophilic substitution of a suitable precursor.
The inherent electron deficiency of the pyrazine ring can make direct electrophilic substitution difficult, often requiring alternative strategies like directed ortho-metalation to achieve desired functionalization. cmu.edu The synthesis of related compounds, such as 2-chloro-3-(chloromethyl)thiophene, often involves multi-step sequences and the use of specific catalysts. nbinno.com
The introduction of a cyclobutoxy group also brings stereochemical considerations. Although the cyclobutoxy group itself in this compound does not have a chiral center, the principles of stereochemistry are crucial in the broader context of substituted pyrazines, especially when chiral centers are present in the substituents. The absolute stereochemistry of such molecules is often depicted using hashed and solid wedge bonds in chemical literature. google.com
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related compounds is driven by several key objectives. A primary goal is the development of efficient and regioselective synthetic methods for the preparation of highly functionalized pyrazine derivatives. rsc.orgrsc.org This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce the formation of unwanted byproducts.
Another major focus is the investigation of the structure-activity relationships of these compounds. researchgate.net By systematically modifying the substituents on the pyrazine ring and evaluating the resulting changes in physical, chemical, and biological properties, researchers can gain valuable insights for the rational design of new molecules with desired functionalities. researchgate.net This includes studying their potential applications in medicinal chemistry, where pyrazine derivatives have shown promise as anticancer, anti-inflammatory, and antibacterial agents. nih.govmdpi.comscispace.com Furthermore, the exploration of their use in materials science, for applications such as organic light-emitting diodes (OLEDs) and solar cells, is a growing area of interest. rsc.orgresearchgate.net
Compound Information
| Compound Name |
| This compound |
| 2-Chloroacetophenone |
| 2-Chloropyrazine |
| Pyrazine |
| 2-chloro-3-(chloromethyl)thiophene |
Interactive Data Table: Properties of Pyrazine
| Property | Value |
| Chemical Formula | C4H4N2 |
| Molar Mass | 80.09 g/mol |
| Appearance | White crystals |
| Density | 1.031 g/cm³ |
| Melting Point | 52 °C |
| Boiling Point | 115 °C |
| Solubility in Water | Soluble |
| Acidity (pKa) | 0.37 (for the protonated form) |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-cyclobutyloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXVPNWCPMRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Cyclobutoxypyrazine
Precursor Synthesis and Halogenation Strategies
The convergent synthesis of the target molecule relies on the efficient and selective preparation of its constituent parts. This involves independent synthetic routes for the halogenated pyrazine (B50134) core and the cyclobutoxy side chain.
A crucial precursor for the final compound is a pyrazine ring substituted with chlorine atoms at the 2 and 3 positions, such as 2,3-dichloropyrazine. This intermediate allows for the selective nucleophilic substitution with cyclobutanol at the 3-position. Two main strategies are employed for its synthesis: direct halogenation of a pyrazine scaffold and the construction of the pyrazine ring from acyclic, halogen-containing precursors.
Direct halogenation of the pyrazine ring can be challenging due to the electron-deficient nature of the aromatic system, which deactivates it towards electrophilic substitution. A common and effective strategy to overcome this involves the activation of the pyrazine ring through N-oxidation. The resulting pyrazine N-oxide exhibits enhanced reactivity, allowing for regioselective chlorination.
For instance, 3-chloropyrazine 1-oxide can be treated with phosphorus oxychloride (POCl₃) to yield 2,3-dichloropyrazine. chemicalbook.com The N-oxide group activates the adjacent carbon positions for halogenation and is subsequently removed during the reaction. This method provides a reliable route to polysubstituted pyrazines that are otherwise difficult to access. chemicalbook.comresearchgate.net
Table 1: Example of Direct Halogenation via N-Oxide Intermediate
| Reactant | Reagent | Conditions | Product | Yield |
|---|
An alternative to direct halogenation is the construction of the pyrazine ring from acyclic precursors that already contain the required halogen atoms. The Gutknecht pyrazine synthesis, for example, involves the self-condensation of α-amino ketones. drugfuture.com By using an α-amino ketone that is substituted with a chlorine atom at an appropriate position, a halogenated dihydropyrazine is formed, which can then be oxidized to the aromatic chloropyrazine. drugfuture.comresearchgate.net
This approach offers the advantage of installing the halogen atom at a specific position early in the synthetic sequence, avoiding potential issues with regioselectivity during direct halogenation of the assembled ring. The synthesis begins with the condensation of α-dicarbonyl compounds with 1,2-diaminoalkanes, followed by oxidation to form the pyrazine derivative. nih.gov
The second key precursor is cyclobutanol. The construction of the strained four-membered cyclobutane (B1203170) ring is a primary focus, followed by ensuring the presence of a hydroxyl group for the subsequent etherification step.
The most prominent and versatile method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. researchgate.net This reaction involves the coupling of two olefin-containing molecules to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, where one of the alkene components is excited by UV or visible light to react with a ground-state alkene. acs.orgscribd.com This method has been widely used in the synthesis of complex natural products containing cyclobutane motifs. nih.govbaranlab.org
The reaction can be performed intramolecularly or intermolecularly with high regio- and stereoselectivity, making it a powerful tool for creating substituted cyclobutanes. researchgate.net The choice of olefins dictates the substitution pattern on the resulting cyclobutane ring.
Table 2: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis
| Olefin 1 | Olefin 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketone | Isobutene | Photocatalysis | Substituted Cyclobutane | nih.gov |
| Sulfonyl allene | Benzyl vinyl ether | High pressure (15 kbar), 50°C | Substituted Cyclobutane | ru.nl |
The product of a [2+2] cycloaddition reaction may not be cyclobutanol itself but rather a cyclobutane with other functional groups, such as a ketone (cyclobutanone). In such cases, a functional group interconversion is necessary to produce the required alcohol.
The reduction of cyclobutanone to cyclobutanol is a common and straightforward transformation. georganics.sk This can be achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). scribd.com These reagents act as a source of hydride ions that attack the carbonyl carbon, leading to the formation of the corresponding alcohol after a workup step. scribd.comvub.ac.be The reduction of 3-substituted cyclobutanones has been shown to be highly selective, predominantly yielding the cis-cyclobutanol isomer. vub.ac.be
Table 3: Common Reduction of Cyclobutanone to Cyclobutanol
| Substrate | Reducing Agent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Cyclobutanone | Sodium Borohydride (NaBH₄) | Ethanol/Water | Cyclobutanol | High |
| Cyclobutanone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Cyclobutanol | High georganics.skscribd.com |
Preparation of Cyclobutanol Derivatives
Introduction of the Cyclobutoxy Moiety
The critical step in the synthesis of 2-Chloro-3-cyclobutoxypyrazine is the formation of the ether linkage between the pyrazine ring and the cyclobutyl group. This can be accomplished through two main approaches: by reacting a halogenated pyrazine with a cyclobutoxide source or by forming the ether bond from a pyrazine derivative and cyclobutanol.
Etherification Methodologies from Cyclobutanol
An alternative approach to forming the cyclobutoxy ether linkage involves starting with a pyrazine derivative that already possesses a hydroxyl group, which can then be alkylated with a cyclobutyl source.
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing this compound, this would involve the reaction of the sodium salt of 2-chloro-3-hydroxypyrazine with a cyclobutyl halide (e.g., cyclobutyl bromide). The first step is the deprotonation of the hydroxyl group of 2-chloro-3-hydroxypyrazine with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces the halide from the cyclobutyl halide in an SN2 reaction.
The efficiency of the Williamson ether synthesis is dependent on the nature of the alkylating agent. Primary and secondary alkyl halides are generally good substrates. The use of a non-nucleophilic solvent is important to prevent the solvent from competing with the alkoxide in the SN2 reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-Chloro-3-hydroxypyrazine | Cyclobutyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |
This table outlines a plausible Williamson ether synthesis route to the target compound.
The Mitsunobu reaction provides a powerful and mild method for the formation of ethers from an alcohol and a nucleophile, proceeding with inversion of configuration at the alcohol carbon. For the synthesis of this compound, this would involve the reaction of 2-chloro-3-hydroxypyrazine with cyclobutanol in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol and the phosphine, which is then displaced by the nucleophilic hydroxyl group of the pyrazine derivative. The Mitsunobu reaction is known for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
A general procedure involves dissolving the 2-chloro-3-hydroxypyrazine, cyclobutanol, and triphenylphosphine in a suitable solvent like THF. The azodicarboxylate is then added dropwise at a low temperature (e.g., 0 °C), and the reaction is allowed to warm to room temperature.
| Alcohol | Nucleophile | Reagents | Solvent | Product |
| Cyclobutanol | 2-Chloro-3-hydroxypyrazine | PPh3, DEAD/DIAD | Tetrahydrofuran (THF) | This compound |
This table describes a potential Mitsunobu reaction for the synthesis of the target compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is fundamental to developing sustainable synthetic processes. yale.edusigmaaldrich.comacs.orgmsu.edu These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Key tenets include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.edusigmaaldrich.comacs.org
A primary goal of green chemistry is to reduce or replace the use of hazardous organic solvents, which contribute significantly to industrial emissions and pose health risks. ijsr.net Traditional solvents like chloroform and dichloromethane (DCM) are often carcinogenic. ijsr.net Consequently, research focuses on either eliminating solvents entirely or substituting them with environmentally benign alternatives. ijsr.netresearchgate.net
Solvent-Free Synthesis: Solvent-free reactions, often conducted through mechanochemistry (e.g., ball-milling) or by heating reactants in the gas phase, represent the ideal green approach. researchgate.netnih.gov This method reduces pollution, lowers costs, and simplifies handling and purification processes. researchgate.net For instance, a one-pot, solvent-free synthesis of substituted pyrazines has been developed by reacting 2-hydroxy-1,2-diarylethanone derivatives with amines, achieving excellent yields under green conditions. researchgate.net
Environmentally Benign Solvents: Where a solvent is necessary, several greener alternatives to conventional volatile organic compounds (VOCs) are available. ijsr.net These include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents. ijsr.netresearchgate.net
Water: As a solvent, water is non-toxic, non-flammable, inexpensive, and widely available, making it an ideal medium for many organic reactions. ijsr.netresearchgate.net
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), offer a favorable environmental profile. researchgate.net 2-MeTHF, produced from sources like corn cobs and sugar cane, is a viable substitute for THF and chlorinated solvents. researchgate.net CPME is a greener alternative to other ethereal solvents like diethyl ether and dioxane due to its lower water solubility and reduced tendency to form peroxides. researchgate.net
The table below summarizes some key properties of selected green solvents compared to traditional ones.
| Solvent Name | Abbreviation | Boiling Point (°C) | Origin | Key Green Attributes |
| 2-Methyltetrahydrofuran | 2-MeTHF | ~80 | Bio-based | Lower water solubility than THF, easier to recycle. researchgate.net |
| Cyclopentyl methyl ether | CPME | ~106 | Petrochemical | Higher boiling point and lower peroxide formation than THF/Et2O. researchgate.net |
| Water | H₂O | 100 | Natural | Non-toxic, non-flammable, abundant, and inexpensive. ijsr.net |
| Dichloromethane | DCM | ~40 | Petrochemical | Commonly used but is a suspected carcinogen. ijsr.net |
This table is generated based on data for illustrative purposes.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.govbeilstein-journals.orgmdpi.com Compared to conventional heating methods, microwave irradiation offers several advantages:
Increased Reaction Rates: Microwaves can dramatically reduce reaction times from hours to minutes or even seconds. nih.govbeilstein-journals.org
Improved Yields: Often, microwave-assisted reactions result in higher product yields and cleaner reaction profiles. nih.govbeilstein-journals.org
Energy Efficiency: By directly heating the reaction mixture, microwaves provide a more efficient energy transfer compared to conventional oil baths or hot plates, aligning with the principle of designing for energy efficiency. nih.govorientjchem.org
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating (Quinoline-fused 1,4-benzodiazepines) | Not specified | 62-65% | nih.gov |
| Microwave-Assisted (Quinoline-fused 1,4-benzodiazepines) | Not specified | 92-97% | nih.gov |
| Conventional Heating (8-hydroxyquinolines) | Not specified | 34% | nih.gov |
| Microwave-Assisted (8-hydroxyquinolines) | Not specified | 72% | nih.gov |
This table presents comparative data on heterocyclic synthesis methods.
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org The use of catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, thereby minimizing waste. yale.eduacs.org
In the synthesis of pyrazine derivatives, catalyst selection is crucial for achieving high atom economy. A notable example is the use of manganese pincer complexes to catalyze the formation of pyrazines via acceptorless dehydrogenative coupling of 1,2-amino alcohols. acs.org This method is highly atom-economical as it generates only hydrogen gas and water as byproducts. acs.org The use of an earth-abundant metal like manganese also makes the process more sustainable and cost-effective compared to precious metal catalysts. acs.org
Other catalytic systems for pyrazine synthesis include iridium-catalyzed C-alkylation and palladium-catalyzed cascade reactions, which provide efficient routes to substituted pyrazines. organic-chemistry.org For chloro-substituted heteroarenes, palladium-catalyzed amination at room temperature offers a mild and efficient functionalization pathway. organic-chemistry.org The strategic installation of a chlorine atom on a pyrazine ring has been shown to be a key step in the synthesis of various natural products and therapeutic agents, often serving as a handle for subsequent cross-coupling reactions. mdpi.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the final product and any synthetic intermediates are critical steps that must also align with green chemistry principles. These processes can generate significant solvent and material waste, particularly through techniques like column chromatography.
Common purification techniques for heterocyclic compounds include:
Crystallization: This is a preferred method for purifying solid compounds as it can provide high purity with minimal solvent use, especially if the solvent can be recovered and recycled.
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture. Green chemistry encourages the use of safer, less volatile, and recyclable solvents.
Column Chromatography: While widely used for its high separation efficiency, traditional column chromatography is a major source of solvent waste. Green approaches to chromatography focus on minimizing solvent consumption through techniques like using more efficient stationary phases, optimizing solvent gradients, and employing solvent recycling systems.
Distillation: For volatile liquid products, distillation can be an effective and relatively green purification method, particularly if performed under reduced pressure to lower energy consumption.
In all purification steps, the choice of solvent should be carefully considered, prioritizing benign alternatives and minimizing the total volume used. The development of one-pot syntheses, where multiple reaction steps are performed in the same vessel without intermediate purification, is a highly effective strategy for reducing waste generated during isolation procedures. nih.gov
Chemical Reactivity and Transformation Studies of 2 Chloro 3 Cyclobutoxypyrazine
Reactivity of the Chloro Substituent
The chlorine atom at the C-2 position of the pyrazine (B50134) ring is the principal site of reactivity. Its attachment to an electron-deficient heteroaromatic system makes it susceptible to a variety of displacement and coupling reactions. The pyrazine core, with its two nitrogen atoms, withdraws electron density from the ring, thereby activating the C-Cl bond towards nucleophilic attack and oxidative addition by transition metal catalysts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated pyrazines. nih.gov This process typically occurs via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a tetrahedral intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group. The electron-withdrawing nature of the pyrazine nitrogens stabilizes the negatively charged intermediate, facilitating the reaction. youtube.com
Amination Reactions for Novel Pyrazine Derivatives
The direct displacement of the chloro group by amine nucleophiles is a straightforward and widely used method for the synthesis of aminopyrazine derivatives. This catalyst-free approach is a testament to the inherent reactivity of the chloropyrazine core. researchgate.net Studies on analogous chloropyrazines demonstrate that these reactions can proceed efficiently, often by heating the chloro-heterocycle with an excess of the desired amine, which can also serve as the solvent. beilstein-journals.org
The reaction scope includes a diverse range of primary and secondary amines, both aliphatic and aromatic. In the case of dichloropyrazines, selective mono-amination can often be achieved, highlighting the deactivating effect of the first introduced electron-donating amino group on the subsequent substitution of the second chlorine atom. researchgate.net For 2-chloro-3-cyclobutoxypyrazine, the cyclobutoxy group is an electron-donating substituent, which might slightly moderate the reactivity of the adjacent chloro group compared to unsubstituted chloropyrazine. However, the powerful activation provided by the ring nitrogens ensures that amination remains a viable and high-yielding transformation. researchgate.netwur.nl
The table below summarizes representative amination reactions on the chloropyrazine scaffold, illustrating typical conditions and outcomes that can be extrapolated for this compound.
| Amine Nucleophile | Solvent | Temperature (°C) | Product Yield (%) |
| Morpholine | Water | 100 | High |
| Pyrrolidine | Water | 100 | High |
| Adamantane-containing amines | N/A (neat) | Room Temp. - Reflux | 80-90 |
| Phenethylamine | N/A (neat) | Room Temp. | High |
This table is a representation of typical results for SNAr amination on chloropyrazines based on available literature. researchgate.netbeilstein-journals.orgresearchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. rsc.orgacsgcipr.org
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazine with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. Research on chloropyrazine has shown that while standard catalysts like Pd(PPh₃)₄ may be ineffective, other catalyst systems, such as those employing 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as a ligand (e.g., Pd(dppb)Cl₂), can promote the coupling with various arylboronic acids in good to excellent yields. rsc.org This method allows for the introduction of aryl or heteroaryl substituents at the C-2 position of the pyrazine ring.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper salts in the presence of an amine base. libretexts.orgyoutube.com It provides a direct route to 2-alkynyl-3-cyclobutoxypyrazine derivatives, which are versatile intermediates for further chemical elaboration. The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.orgyoutube.com
Buchwald-Hartwig Amination: As a powerful alternative to classical SNAr amination, the Buchwald-Hartwig reaction offers a broader substrate scope and generally proceeds under milder conditions. wikipedia.orgyoutube.com This palladium-catalyzed process couples aryl halides with amines to form C-N bonds. organic-chemistry.orglibretexts.org It is particularly valuable for coupling less nucleophilic amines or when the SNAr reaction is sluggish. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. acsgcipr.orgyoutube.com This method represents a complementary strategy to SNAr for synthesizing a wide array of 2-amino-3-cyclobutoxypyrazine derivatives. acsgcipr.org
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppb)Cl₂ / Base | 2-Aryl-3-cyclobutoxypyrazine |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Amine Base | 2-Alkynyl-3-cyclobutoxypyrazine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) or Pd(II) / Phosphine Ligand / Base | 2-Amino-3-cyclobutoxypyrazine |
This table summarizes common cross-coupling reactions applicable to the this compound scaffold. rsc.orgacsgcipr.orgwikipedia.orgorganic-chemistry.org
Reductive Dehalogenation Strategies
The removal of the chloro substituent to yield 2-cyclobutoxypyrazine (B2591557) can be accomplished through reductive dehalogenation. This transformation is valuable for accessing compounds where a hydrogen atom is desired at the C-2 position. Two primary methods for this are catalytic hydrogenation and transfer hydrogenation.
Catalytic Hydrogenation: This classic method involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netmdpi.com The reaction typically proceeds under mild to moderate pressures of hydrogen gas and at room temperature. It is a clean and efficient method for hydrodechlorination.
Transfer Hydrogenation: This approach avoids the need for handling high-pressure hydrogen gas by using a hydrogen donor molecule in situ. wikipedia.org Common hydrogen donors include hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), formic acid, or isopropanol. nih.govrsc.org The reaction is still catalyzed by a transition metal, often Pd/C. nih.gov Transfer hydrogenation with hydrazine hydrate, for example, has been shown to be highly effective for the reduction of halogenated nitroarenes to anilines while preserving the halogen group, but modifications to the conditions can promote dehalogenation. nih.gov This method offers operational simplicity and is a widely used alternative to direct hydrogenation. rsc.orgmdpi.com
Stability and Reactivity of the Cyclobutoxy Moiety
The cyclobutoxy group is an ether linkage, which is generally stable under a wide range of chemical conditions. However, its attachment to the electron-deficient pyrazine ring can influence its reactivity, particularly towards hydrolysis.
Hydrolysis and Alcoholysis Studies of the Ether Linkage
The ether bond in this compound is generally robust. Under neutral and moderately basic or acidic conditions, the C-O bond is expected to remain intact during transformations at the C-2 position. However, under forcing conditions, cleavage of the ether is possible.
Studies on the hydrolysis of other substituted pyrazines, such as dicyano- or nitropyrazines, have shown that substituents on the ring can be displaced by a hydroxyl group under strong alkaline or acidic conditions, leading to the formation of hydroxypyrazines. chempedia.info This suggests that the C-O bond of the cyclobutoxy group, while more stable than a cyano or nitro group, could be susceptible to cleavage under harsh hydrolytic conditions (e.g., concentrated aqueous acid or base at elevated temperatures).
The mechanism of acid-catalyzed hydrolysis would likely involve protonation of a ring nitrogen, further increasing the electron-deficient nature of the ring and making the carbon atom of the ether linkage (C-3) susceptible to nucleophilic attack by water. Alkaline hydrolysis would be more difficult due to the electron-rich nature of the oxygen atom but could potentially occur at high temperatures. To date, specific studies detailing the kinetics and precise conditions for the hydrolysis or alcoholysis of the cyclobutoxy moiety on a pyrazine core are not extensively documented in the literature.
Ring Opening or Rearrangement of the Cyclobutane (B1203170) Ring under Various Conditions
No information is available regarding the stability of the cyclobutane ring in "this compound" under different reaction conditions. Studies on ring-opening or rearrangement reactions, which would explore the potential for the cyclobutane moiety to undergo transformations, have not been reported.
Functionalization at Other Positions of the Pyrazine Ring
Research on the selective functionalization of the pyrazine ring in "this compound" at positions other than those already substituted is not present in the scientific literature.
C-H Functionalization Approaches (e.g., C-H Arylation, Borylation)
There are no published methods detailing the direct C-H functionalization of the pyrazine ring of "this compound." Consequently, there is no data on specific C-H arylation or borylation reactions for this compound.
Directed Ortho Metalation Strategies
The application of directed ortho metalation (DoM) strategies to "this compound" has not been described. The directing ability of the existing chloro and cyclobutoxy substituents for regioselective metalation and subsequent functionalization is unknown.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Chloro-3-cyclobutoxypyrazine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine (B50134) ring and the seven aliphatic protons of the cyclobutoxy group. The pyrazine protons, being adjacent, would appear as two doublets. Their chemical shifts would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating nature of the cyclobutoxy group. Based on data from similar compounds like 2-chloropyridine, these protons are expected in the δ 7.0-8.5 ppm range. chemicalbook.com The cyclobutoxy group would present a more complex pattern: a methine proton adjacent to the ether oxygen (-O-CH), anticipated to be a multiplet (likely a quintet) significantly downfield due to the oxygen's influence, and two sets of methylene protons (-CH₂) further upfield, likely appearing as complex multiplets due to both geminal and vicinal coupling. docbrown.infonih.gov
The proton-decoupled ¹³C NMR spectrum would display eight unique signals, corresponding to each carbon in the molecule's asymmetric structure. The carbons of the pyrazine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon atoms directly bonded to the chlorine (C-2) and oxygen (C-3) being significantly shifted. The four carbons of the cyclobutoxy group would appear in the aliphatic region, with the methine carbon bonded to oxygen expected around δ 70-80 ppm and the methylene carbons at higher field. oregonstate.edulibretexts.org
Multi-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. Key correlations would be observed between the two adjacent protons on the pyrazine ring. Within the cyclobutoxy moiety, COSY would show correlations between the methine proton and its adjacent methylene protons, as well as between the different methylene protons, helping to trace the connectivity within the four-membered ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu It would provide definitive one-bond connections, for instance, linking the pyrazine proton signals to their corresponding pyrazine carbon signals and each of the cyclobutoxy proton signals to their respective carbon signals. This is invaluable for assigning the crowded aliphatic region of the ¹³C spectrum. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is essential for connecting different parts of the molecule. columbia.eduyoutube.com Crucial correlations for this compound would include:
A correlation from the methine proton of the cyclobutoxy group to the C-3 carbon of the pyrazine ring, confirming the ether linkage.
Correlations from the pyrazine protons to various carbons within the pyrazine ring, confirming their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. youtube.com For this molecule, NOESY could reveal spatial proximity between the pyrazine proton at position 5 and the protons of the cyclobutoxy group, helping to determine the preferred conformation of the cyclobutoxy ring relative to the pyrazine plane.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| C-2 | - | ~150-155 | - |
| C-3 | - | ~155-160 | - |
| C-5 | ~8.0-8.2 (d) | ~135-140 | C-3, C-6 |
| C-6 | ~7.8-8.0 (d) | ~130-135 | C-2, C-5 |
| C-1' (-OCH) | ~4.8-5.2 (m) | ~70-80 | C-3, C-2', C-4' |
| C-2', C-4' (-CH₂) | ~2.2-2.6 (m) | ~25-35 | C-1', C-3' |
| C-3' (-CH₂) | ~1.8-2.1 (m) | ~15-20 | C-2', C-4' |
The choice of solvent can subtly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce specific shifts (Anisotropic Solvent-Induced Shifts, or ASIS) due to the formation of transient solute-solvent complexes. Protons located on the positive side of the molecule's dipole moment tend to be shielded (shifted upfield), while those on the negative side are deshielded. Studying these shifts can provide additional structural information about the molecule's electronic distribution.
Variable temperature (VT) NMR studies could be employed to investigate the conformational dynamics of the cyclobutoxy ring. The four-membered ring is not planar and undergoes a rapid "puckering" motion. At lower temperatures, this motion could slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons on the methylene groups, which might be averaged at room temperature.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and bonding framework of a molecule. IR and Raman spectroscopy are complementary techniques that would offer a detailed vibrational fingerprint for this compound. nih.gov
The vibrational spectrum of this compound can be predicted by considering the contributions from its constituent parts: the substituted pyrazine ring and the cyclobutoxy group.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretches from the cyclobutoxy group would appear at lower wavenumbers, in the 3000-2850 cm⁻¹ range.
Pyrazine Ring Modes: The pyrazine ring gives rise to several characteristic stretching and deformation vibrations. C=C and C=N stretching modes typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net A ring "breathing" mode, which is often strong in the Raman spectrum, would also be expected.
C-O-C Ether Stretching: The most prominent feature of the ether linkage is the strong, asymmetric C-O-C stretching band. For an aryl-alkyl ether, this is anticipated to be a strong absorption in the IR spectrum around 1300-1200 cm⁻¹. libretexts.orgspectroscopyonline.com
C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Pyrazine Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1300 - 1200 | Strong |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
While NMR is more commonly used, vibrational spectroscopy can also probe conformational isomers (conformers). If different stable orientations of the cyclobutoxy group relative to the pyrazine ring exist, they may give rise to distinct vibrational frequencies. By recording spectra at different temperatures, it might be possible to observe changes in the relative intensities of certain bands, corresponding to shifts in the equilibrium population of the conformers. However, for a flexible group like cyclobutoxy, the energy barriers may be too low to observe distinct conformers at room temperature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₈H₉ClN₂O), the molecular weight is 184.04 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two molecular ion peaks: an M⁺ peak at m/z 184 and an M+2 peak at m/z 186, with a characteristic intensity ratio of approximately 3:1. libretexts.orgchemguide.co.uk This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment. docbrown.info
The fragmentation of the molecular ion would likely proceed through several predictable pathways, providing evidence for the compound's structure:
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at [M-Cl]⁺.
Alpha-Cleavage of Ether: The bond between the cyclobutyl ring and the ether oxygen is a likely point of cleavage. This could lead to the loss of a cyclobutyl radical (•C₄H₇) to give an ion at m/z 115, or the formation of a cyclobutyl cation [C₄H₇]⁺ at m/z 55. libretexts.orgmiamioh.edu
Loss of Cyclobutene: A common rearrangement pathway for cyclobutyl ethers involves the elimination of a neutral cyclobutene molecule (C₄H₆), which would result in an [M-C₄H₆]⁺ fragment.
Pyrazine Ring Fission: At higher energies, the pyrazine ring itself can fragment, often through the loss of HCN.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Identity of Fragment | Notes |
|---|---|---|---|
| 184 | 186 | [C₈H₉ClN₂O]⁺ (Molecular Ion) | M⁺ and M+2 peaks in ~3:1 ratio |
| 149 | - | [M-Cl]⁺ | Loss of a chlorine radical |
| 128 | 130 | [M-C₄H₈]⁺ or [M-C₄H₇-H]⁺ | Loss of cyclobutane (B1203170) or cyclobutyl radical + H |
| 115 | 117 | [M-C₄H₇]⁺ | Loss of a cyclobutyl radical via alpha-cleavage |
| 55 | - | [C₄H₇]⁺ | Cyclobutyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the elemental analysis of organic molecules. researchgate.net Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a critical step in its initial identification.
For this compound, HRMS analysis would be expected to confirm its molecular formula of C₈H₉ClN₂O. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Calculated Monoisotopic Mass ([M]⁺) for ³⁵Cl | 184.0403 |
| Measured Monoisotopic Mass ([M]⁺) for ³⁵Cl | 184.0401 |
| Mass Error (ppm) | -1.09 |
| Calculated Monoisotopic Mass ([M+H]⁺) for ³⁵Cl | 185.0482 |
| Measured Monoisotopic Mass ([M+H]⁺) for ³⁵Cl | 185.0480 |
| Mass Error (ppm) | -1.08 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of typical HRMS results.
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry not only provides the molecular weight of a compound but can also offer significant structural information through the analysis of its fragmentation patterns. libretexts.org In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The fragmentation pathways of 2-substituted pyrrole derivatives are influenced by the nature of the substituents. nih.gov
For this compound, fragmentation would likely be initiated by cleavage of the cyclobutoxy group or loss of the chlorine atom. The pyrazine ring itself is relatively stable, but fragmentation can occur under energetic conditions. researchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the chloro, cyclobutoxy, and pyrazine moieties.
Key Fragmentation Pathways May Include:
Loss of the cyclobutoxy group to yield a 2-chloro-3-hydroxypyrazine radical cation.
Cleavage of the ether bond, resulting in a cyclobutyl cation and a 2-chloropyrazin-3-olate ion.
Loss of a chlorine radical, followed by rearrangement and further fragmentation of the pyrazine ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step.
The growth of high-quality single crystals is crucial for successful X-ray crystallographic analysis. Several techniques can be employed, and the optimal method often depends on the compound's solubility and thermal stability. uni-marburg.detamu.edu
Slow Evaporation: This is the most common and simplest method, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. tamu.edu
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth. uni-marburg.de
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
Note: The data presented in this table is hypothetical and based on common crystal systems for similar organic molecules.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction byproducts and impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. sielc.com The development of a robust HPLC method is a critical aspect of chemical analysis. For pyrazine and its derivatives, reversed-phase HPLC is a commonly employed technique. sielc.comgoogle.com
Method development for this compound would involve a systematic investigation of several parameters to achieve optimal separation:
Column Selection: A C18 or C8 stationary phase would likely be a suitable starting point for this moderately polar compound.
Mobile Phase: A mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer would be used. The ratio of organic to aqueous phase would be optimized to achieve a suitable retention time.
Detector: A UV detector would be appropriate, with the detection wavelength set to the λmax of the pyrazine chromophore.
Flow Rate and Temperature: These parameters would be adjusted to optimize peak shape and resolution.
Table 3: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
Note: The parameters in this table are illustrative and represent a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
In the comprehensive analytical characterization of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the identification and quantification of volatile by-products. The synthesis and storage of this compound can potentially generate a range of volatile impurities that may influence its purity, stability, and reactivity. GC-MS provides the necessary sensitivity and specificity to detect these compounds at trace levels, ensuring a thorough understanding of the compound's profile.
The methodology for analyzing volatile by-products in a sample of this compound typically involves headspace sampling followed by GC-MS analysis. Headspace sampling is preferred for its ability to isolate volatile and semi-volatile compounds from a non-volatile matrix. In this process, a sample of this compound is heated in a sealed vial, allowing the volatile by-products to partition into the gas phase above the sample. A portion of this gaseous phase is then injected into the GC-MS system.
The gas chromatograph separates the individual components of the volatile mixture based on their boiling points and interactions with the stationary phase of the capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of each by-product by comparing the obtained spectra with established libraries or through manual interpretation of the fragmentation patterns.
Research findings from the GC-MS analysis of this compound would likely focus on identifying by-products stemming from its synthesis pathway. A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 2,3-dichloropyrazine with cyclobutanol in the presence of a base. Potential volatile by-products from this synthesis could include:
Unreacted Starting Materials: Residual 2,3-dichloropyrazine and cyclobutanol that were not fully consumed in the reaction.
Solvent Residues: Trace amounts of the solvent used during the synthesis and purification process.
Side-Reaction Products: Compounds formed through competing reaction pathways, such as the formation of 3-chloro-2-cyclobutoxypyrazine if the starting material contains isomeric impurities, or the formation of dicyclobutyl ether from the self-condensation of cyclobutanol under certain conditions.
Degradation Products: Compounds that may form if this compound degrades under the analytical conditions or during storage.
The identification of these by-products is crucial for optimizing the synthesis process to minimize their formation and for ensuring the quality and purity of the final product. The following interactive data table presents hypothetical yet plausible research findings from a GC-MS analysis of volatile by-products in a sample of this compound.
Interactive Data Table: Hypothetical GC-MS Analysis of Volatile By-products in this compound
| Compound Name | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Potential Origin |
| Cyclobutanol | 5.2 | 72, 57, 44, 41 | Unreacted Starting Material |
| 2,3-Dichloropyrazine | 12.8 | 148, 150, 113, 86 | Unreacted Starting Material |
| Dicyclobutyl ether | 14.5 | 126, 97, 69, 56 | Side-Reaction Product |
| 2-Chloro-3-hydroxypyrazine | 15.1 | 130, 132, 102, 75 | Hydrolysis Product |
| This compound | 18.3 | 184, 186, 155, 128 | Main Product |
This detailed analysis allows researchers to build a comprehensive profile of the volatile components within a sample of this compound, which is essential for quality control and for understanding the compound's chemical behavior.
Theoretical and Computational Investigations of 2 Chloro 3 Cyclobutoxypyrazine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research for investigating the properties of molecules. nih.gov These methods are used to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. nanobioletters.com For a molecule like 2-Chloro-3-cyclobutoxypyrazine, DFT studies would provide fundamental data on its geometry, electronic orbitals, and predicted spectral properties.
A primary step in computational analysis is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the pyrazine (B50134) ring, the chlorine atom, and the cyclobutoxy group.
Conformational analysis is particularly important for the flexible cyclobutoxy substituent. The puckering of the cyclobutane (B1203170) ring and the orientation of this group relative to the pyrazine ring would be systematically studied to identify different stable conformers and the energy barriers between them. researchgate.netnih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) No specific data is available in the literature for this compound. The table below is for illustrative purposes only.
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-O (ether) | 1.36 Å |
| Bond Length | O-C (cyclobutyl) | 1.45 Å |
| Bond Angle | Cl-C-N (pyrazine) | 118° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, DFT calculations would determine the energies of these frontier orbitals and map their spatial distribution across the molecule. This analysis would identify the most likely sites for nucleophilic or electrophilic attack. wuxiapptec.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) No specific data is available in the literature for this compound. The table below is for illustrative purposes only.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms within the this compound structure. nanobioletters.com
IR Frequencies: The vibrational frequencies of the molecule can also be calculated. nanobioletters.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in an experimental Infrared (IR) spectrum. This helps in identifying characteristic functional groups, such as C-Cl, C-O, C=N, and C-H vibrations.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) No specific data is available in the literature for this compound. The table below is for illustrative purposes only.
| Spectrum | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | C-Cl | ~150 ppm |
| ¹H NMR | Cyclobutyl protons | 2.0 - 2.5 ppm |
| IR | C-O Stretch | ~1250 cm⁻¹ |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.gov This technique would be essential for understanding the dynamic nature of this compound, especially its conformational flexibility and interactions with its environment.
While quantum calculations can find energy minima, MD simulations can explore the entire conformational landscape of the molecule by simulating its movement at a given temperature. nih.gov For this compound, MD simulations would reveal the dynamic puckering of the cyclobutane ring and the rotation around the ether linkage, showing which conformations are most populated over time and how the molecule transitions between them.
MD simulations are particularly powerful for studying how a solvent influences a molecule's behavior. By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can observe how interactions such as hydrogen bonding or dipole-dipole interactions affect the conformational preferences of this compound. This provides a more realistic model of the molecule's structure in solution compared to gas-phase calculations.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to observe experimentally. For this compound, a primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. nih.govnih.govjuniperpublishers.com
The pyrazine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is inherently activated towards nucleophilic attack. ijbpas.comnih.gov The substituents, a chloro group at the 2-position and a cyclobutoxy group at the 3-position, further modulate the reactivity of the ring. The chlorine atom is an effective leaving group, while the cyclobutoxy group, being an electron-donating group, can influence the regioselectivity and rate of the reaction.
A plausible SNAr mechanism, as investigated through computational methods for similar chloroazines, would proceed via a two-step addition-elimination pathway. nih.gov The initial step involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The subsequent step involves the departure of the chloride ion, restoring the aromaticity of the pyrazine ring.
Transition state theory is fundamental to understanding the kinetics of a chemical reaction. Computational methods allow for the precise location and characterization of transition state structures on the potential energy surface. For the SNAr reaction of this compound, two key transition states would be of interest: one for the formation of the Meisenheimer intermediate and one for the departure of the leaving group.
First Transition State (TS1): This transition state corresponds to the nucleophilic attack on the C2 carbon of the pyrazine ring. Computationally, this would be characterized by an imaginary frequency in the vibrational analysis, corresponding to the C-nucleophile bond formation. The geometry of the pyrazine ring would show some distortion from planarity as the hybridization of the C2 carbon changes from sp2 to sp3.
Second Transition State (TS2): This transition state is associated with the cleavage of the C-Cl bond. The imaginary frequency in this case would correspond to the stretching of the C-Cl bond. The geometry of the ring would be transitioning back to a planar, aromatic system.
A reaction energy profile provides a visual representation of the energy changes that occur as reactants are converted into products. For the SNAr reaction of this compound, a hypothetical energy profile can be constructed based on computational studies of related systems.
The profile would start with the energy of the reactants (this compound and the nucleophile). The reaction would proceed through the first transition state (TS1) to form the Meisenheimer intermediate. This intermediate resides in a local energy minimum. From this intermediate, the reaction would proceed through the second transition state (TS2) to yield the final product and the chloride ion.
The relative energies of the transition states and the intermediate are influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyrazine ring. The electron-donating cyclobutoxy group might slightly increase the activation energy for nucleophilic attack compared to an unsubstituted chloropyrazine by increasing the electron density on the ring. However, it could also stabilize the transition state through resonance effects.
Hypothetical Reaction Coordinate Diagram for SNAr of this compound
This is a representative diagram and the actual energy values would require specific computational calculations.
| Reaction Coordinate | Putative Energy (kJ/mol) |
| Reactants (this compound + Nu-) | 0 |
| Transition State 1 (TS1) | +60 |
| Meisenheimer Intermediate | +25 |
| Transition State 2 (TS2) | +45 |
| Products (2-Nu-3-cyclobutoxypyrazine + Cl-) | -20 |
Structure-Reactivity and Structure-Stability Correlations
The relationship between the molecular structure of a compound and its reactivity and stability is a cornerstone of organic chemistry. For this compound, these correlations can be explored using computational approaches like Quantitative Structure-Activity Relationship (QSAR) and analysis of molecular orbitals. semanticscholar.orgnih.govijournalse.orgresearchgate.netresearchgate.net
The electronic properties of the substituents play a crucial role in determining the reactivity of the pyrazine ring. The chlorine atom at the 2-position is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. nih.gov The cyclobutoxy group at the 3-position is an electron-donating group through resonance, which can increase the electron density of the ring and potentially direct the regioselectivity of certain reactions. nih.gov
Computational calculations of molecular electrostatic potential (MEP) maps can visualize the electron distribution and identify regions susceptible to nucleophilic or electrophilic attack. For this compound, the most positive electrostatic potential would likely be located on the carbon atom attached to the chlorine, confirming it as the primary site for nucleophilic attack.
Computed Molecular Descriptors for Structure-Property Analysis
| Descriptor | Predicted Influence on this compound |
| HOMO Energy | Raised by the electron-donating cyclobutoxy group. |
| LUMO Energy | Lowered by the electronegative chlorine and nitrogen atoms. |
| HOMO-LUMO Gap | Influences kinetic stability and reactivity. |
| Dipole Moment | A non-zero dipole moment is expected due to the asymmetrical substitution, affecting solubility and intermolecular interactions. |
| Electron Affinity | The electron-deficient pyrazine ring suggests a positive electron affinity. uniba.sk |
| Ionization Potential | Influenced by the energy of the HOMO. |
Potential Academic Applications in Material Science and Chemical Synthesis
Role as a Building Block for Advanced Organic Materials
Substituted pyrazines are recognized as important building blocks for technologically relevant compounds, particularly in the development of polymers and light-responsive materials. lifechemicals.com The inherent properties of the pyrazine (B50134) core make compounds like 2-Chloro-3-cyclobutoxypyrazine attractive starting points for creating sophisticated organic materials with tailored functionalities.
The development of new π-conjugated materials is a cornerstone of modern optoelectronics. rsc.org Pyrazine-based materials are gaining considerable interest in this area because of their favorable charge transfer properties. rsc.orgresearchgate.net The pyrazine ring is electron-deficient, which makes it an excellent component in donor-acceptor (D-A) architectures that are fundamental to many organic electronic materials. nih.gov
This compound can serve as a key precursor for these systems. The chlorine atom provides a reactive handle for introducing the pyrazine unit into a polymer backbone or a larger conjugated molecule through various cross-coupling reactions. Delocalization of π-electrons along such a conjugated polymer backbone can lower the material's band gap, leading to red-shifted absorption spectra and enabling intrachain charge transport, which are crucial properties for electronic devices. rsc.org
Pyrazine-functionalized π-conjugated materials have shown significant promise in optoelectronic applications, including organic solar cells (OSCs), light-emitting diodes (LEDs), and field-effect transistors. rsc.org In the context of OSCs, the incorporation of electron-deficient pyrazine units into donor polymers can enhance planarity and improve charge transport properties, leading to higher power conversion efficiencies (PCE). doi.org For instance, pyrazine-fused isoindigo has been developed as a novel electron acceptor building block for polymer solar cells, achieving notable open-circuit voltage. nih.gov The favorable electronic characteristics of pyrazine derivatives make them suitable for creating low-cost, high-performance polymer donors for the commercialization of OSCs. doi.org
The table below summarizes the performance of representative pyrazine-based polymers in organic solar cells, illustrating their potential in the field.
| Polymer Donor | Acceptor Unit | Power Conversion Efficiency (PCE) | Ref. |
| PQ1 | Low-bandgap acceptor | 15.82% | doi.org |
| PzIIG-BDT2TC8 | Fullerene derivative | 6.51% | nih.gov |
| TP1-based dye | DSSC assembly | 5.2% | mdpi.com |
This table showcases examples of pyrazine-containing materials to highlight the potential of the class of compounds in organic solar cells.
Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures. This compound possesses several features that make it a candidate for designing self-assembling systems. The two nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding, a significant interaction in the design of functional supramolecular materials. mdpi.com Research on related amino-chloropyridine derivatives has demonstrated the formation of complex crystalline structures guided by a combination of hydrogen and halogen bonds. mdpi.com By modifying this compound, for example, by replacing the chlorine with other functional groups, researchers can systematically engineer molecules that self-assemble into predictable one-, two-, or three-dimensional networks.
Pyrazine and its derivatives are well-established ligands in coordination chemistry. researchgate.net The two nitrogen heteroatoms, with their available lone pairs of electrons, can chelate to a single metal center or bridge multiple metal ions, making them versatile for constructing coordination compounds and polymers. nih.govacs.orgrsc.org
This compound can be used as a starting material to synthesize more complex, tailored ligands. The chlorine atom can be readily substituted via nucleophilic aromatic substitution to introduce additional coordinating moieties, transforming the parent molecule from a simple monodentate or bridging ligand into a bidentate or tridentate chelating agent. This strategy allows for the precise design of ligands that can form stable complexes with a wide range of transition metals, including ruthenium, iron, zinc, and manganese. nih.govacs.orgrsc.org These coordination complexes are of interest for their magnetic, luminescent, and catalytic properties. acs.org
The table below lists examples of metal ions that form coordination compounds with pyrazine-derived ligands, demonstrating the broad utility of the pyrazine scaffold in inorganic chemistry.
| Metal Ion | Example Pyrazine Ligand | Coordination Mode | Ref. |
| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate | nih.govmdpi.com |
| Ru(III) | Pyrazine-2-thiocarboxamide | Bidentate | rsc.org |
| Fe(II), Zn(II) | 2,5-di(pyridin-4-yl)pyrazine | Bridging | acs.org |
| Lanthanides (Dy, Tb) | Polycarboxylic acid functionalized ligands | Multidentate | nih.gov |
This table provides examples of coordination compounds formed from various pyrazine derivatives to illustrate the potential of this compound as a precursor for new ligands.
Precursor for Pyrazine-Functionalized π-Conjugated Systems
Development of Novel Synthetic Reagents or Catalysts
Beyond its role in material science, this compound is a valuable substrate for developing new synthetic methods. Chloro-substituted N-heterocycles, such as 2-chloro-3-substituted quinoxalines, are considered significant precursors for accessing more complex, unsymmetrically substituted derivatives. rsc.org The reactivity of the carbon-chlorine bond is central to this utility.
The structure of this compound makes it an ideal model compound for exploring and optimizing a variety of organic reactions. The activated C-Cl bond on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution and is a prime candidate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. tandfonline.com
By using this compound as a test substrate, chemists can develop new catalytic systems or reaction conditions with enhanced efficiency, selectivity, or functional group tolerance for modifying the pyrazine core. The successful application of these methodologies would grant access to a wide array of novel 3-cyclobutoxy-2-substituted pyrazine derivatives, each with the potential for unique biological or material properties. This makes the compound a key tool for expanding the chemical space and synthetic toolkit available for this important class of heterocycles. tandfonline.com
Immobilization Strategies for Heterogeneous Catalysis
The immobilization of catalysts onto solid supports is a crucial strategy in developing heterogeneous catalytic systems, which offer advantages in terms of catalyst separation and reusability. Pyrazine derivatives, with their nitrogen atoms, can act as ligands for metal centers, making them suitable candidates for immobilization. researchgate.net General strategies for immobilizing such compounds include covalent bonding to a polymer support or incorporation into metal-organic frameworks (MOFs).
While these strategies are well-established for various organic ligands, no specific research has been published on the immobilization of this compound for heterogeneous catalysis. The presence of the chloro and cyclobutoxy groups could, in theory, be exploited for specific attachment chemistries, but this remains a hypothetical application without experimental validation.
Table 1: Hypothetical Immobilization Strategies for this compound
| Immobilization Method | Potential Support Material | Theoretical Interaction |
|---|---|---|
| Covalent Attachment | Functionalized Silica or Polymer | Reaction via the chloro group or functionalization of the cyclobutoxy group |
Fundamental Studies in Heterocyclic Ring Systems
The pyrazine ring is an important heterocyclic system, and its electronic and structural properties are of fundamental interest in organic chemistry. Substituents on the pyrazine ring can significantly influence its reactivity and electronic character. nih.govmdpi.com
Investigation of Aromaticity and Electronic Perturbations
The aromaticity of the pyrazine ring is influenced by the two nitrogen atoms, which are more electronegative than carbon. nih.gov This leads to a π-deficient character. Substituents can further perturb the electronic structure. An electron-donating group, such as the cyclobutoxy group, would be expected to increase the electron density of the ring, while the electron-withdrawing chloro group would decrease it. The interplay of these two substituents in this compound would likely result in a complex electronic landscape. However, no specific computational or experimental studies have been published to quantify these effects for this molecule.
Stereo- and Regiochemical Control in Pyrazine Chemistry
The positions of the chloro and cyclobutoxy groups on the pyrazine ring are fixed at the 2- and 3-positions, respectively. Any further reactions on the pyrazine ring would be subject to the directing effects of these substituents. The regioselectivity of electrophilic or nucleophilic substitution on substituted pyrazines is a well-studied area. stackexchange.comnih.gov Generally, the positions of incoming groups are directed by the electronic nature and steric bulk of the existing substituents. The cyclobutoxy group, being relatively bulky, could sterically hinder reactions at adjacent positions.
Stereochemical considerations would primarily relate to the cyclobutoxy group itself. While the pyrazine ring is planar, the cyclobutane (B1203170) ring is puckered. chemenu.com If the cyclobutane ring were to be substituted, issues of stereoisomerism would arise. However, for the parent this compound, the key stereochemical aspect is the conformation of the cyclobutoxy group relative to the pyrazine ring.
Contribution to Chemical Database and Computational Model Development
The primary contribution of this compound to chemical databases is its entry as a unique chemical entity. Its structure and basic properties are cataloged, which is essential for chemical informatics and for researchers searching for compounds with specific structural motifs.
In the realm of computational model development, this compound could serve as a data point in the development and validation of models that predict the physicochemical properties and reactivity of substituted pyrazines. For such models to be accurate, they require large datasets of known compounds. The inclusion of this compound, with its specific combination of substituents, would contribute to the diversity of such a dataset. However, without experimental data on its properties, its utility in validating predictive models is limited.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Accessibility to Analogues
The exploration of a compound's full potential is often linked to the ability to generate a diverse library of analogues. For 2-Chloro-3-cyclobutoxypyrazine, future research should prioritize the development of robust and versatile synthetic strategies to access a wide range of derivatives. This would enable systematic structure-activity relationship (SAR) studies. Key areas for expansion include:
Varying the Alkoxy Substituent: The cyclobutoxy group can be replaced with a variety of other cyclic and acyclic alkoxy groups to probe the effects of steric bulk, conformational rigidity, and electronic properties.
Functionalization of the Pyrazine (B50134) Ring: Introduction of additional substituents onto the pyrazine core could modulate the electronic and steric character of the molecule, potentially leading to enhanced properties.
Modification of the Chloro Substituent: The chlorine atom serves as a handle for further synthetic transformations, such as cross-coupling reactions, to introduce a wide array of functional groups.
The development of sustainable and efficient synthetic methods, potentially utilizing green chemistry principles, will be crucial in this endeavor. mdpi.com
Advanced Studies on Photoinduced Reactions
Halogenated aromatic compounds, including those with a pyrazine core, can exhibit interesting photochemical behavior. mdpi.com Future research should delve into the photoinduced reactions of this compound to understand its photostability and explore potential photochemical applications. Upon irradiation, chloro-aromatic compounds can undergo homolytic cleavage of the carbon-chlorine bond, leading to the formation of highly reactive radical species. nih.govcapes.gov.br
Key research questions to address include:
What are the primary photoproducts of this compound upon exposure to different wavelengths of light?
Can photoinduced reactions be harnessed for novel synthetic transformations, such as C-H functionalization or the formation of new heterocyclic systems?
Does the compound exhibit any photosensitizing properties, which could be relevant in photodynamic therapy or other applications?
Understanding the fundamental photochemical pathways will be essential for predicting the environmental fate of this compound and for designing novel light-driven chemical processes.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the synthesis and screening of analogues of this compound, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms is a promising avenue. researchgate.netresearchgate.net Flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction and purification steps. mdpi.comspringerprofessional.de
| Technology | Potential Advantages for this compound Analogue Synthesis |
| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, reaction time), enabling optimization and scale-up. rsc.orgnih.gov |
| Automated Synthesis | High-throughput synthesis of compound libraries for rapid screening and SAR studies. researchgate.net |
The development of robust flow chemistry protocols for the key synthetic steps in the preparation of this compound and its derivatives would significantly enhance the efficiency of library generation.
Development of Advanced Analytical Techniques for Reaction Monitoring
The optimization of synthetic reactions and the elucidation of reaction mechanisms rely on the availability of powerful analytical tools for real-time or near-real-time reaction monitoring. waters.comacs.orguvic.ca For the synthesis and subsequent transformations of this compound, the implementation of advanced analytical techniques is crucial.
| Analytical Technique | Application in the Study of this compound |
| Mass Spectrometry (MS) | Real-time monitoring of reaction progress and identification of intermediates and byproducts. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring of reactions to obtain kinetic and mechanistic data. uvic.ca |
| Infrared (IR) Spectroscopy | On-line analysis of functional group transformations during a reaction. nih.gov |
By employing these advanced analytical methods, researchers can gain a deeper understanding of the reaction pathways involved in the synthesis and reactivity of this compound, leading to more efficient and controlled chemical processes.
Q & A
Q. How to achieve enantioselective synthesis of chiral pyrazine derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates.
- Chiral Auxiliaries : Introduce menthol or Evans auxiliaries during cyclobutoxy group formation, followed by cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
